molecular formula C2H5BrO B8688067 1-Bromoethanol CAS No. 162854-32-2

1-Bromoethanol

Cat. No.: B8688067
CAS No.: 162854-32-2
M. Wt: 124.96 g/mol
InChI Key: ZLGXEEAGBLFFTB-UHFFFAOYSA-N
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Description

1-Bromoethanol (C₂H₅BrO, CAS 540-51-2) is a halogenated alcohol featuring a bromine atom and a hydroxyl group on adjacent carbon atoms. It is synthesized via methods such as the sodium hydride-promoted reaction of substituted isatins () or dimerization of 2-bromoethanol under vacuum thermolysis (). Its bifunctional nature (bromine as a leaving group and hydroxyl for hydrogen bonding) makes it valuable in organic synthesis, particularly in alkylation reactions for drug development. For instance, it is used to create S-DABO analogues with anti-HIV activity () and mitochondrial-targeted anticancer agents (). Recent studies also highlight its role in synthesizing isatin-spiroketals and triazole-tethered antiprotozoal conjugates ().

Q & A

Q. Basic: What are the common synthetic routes for 1-bromoethanol, and how can reaction conditions be optimized to minimize side products?

This compound is typically synthesized via nucleophilic substitution reactions. For example, in the synthesis of arylpiperazinyl derivatives, this compound reacts with substituted arylpiperazines in acetone at room temperature, yielding alcohols (40–54%) alongside minor ether byproducts (6 and 7 in Scheme 2 of ). Optimization strategies include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity while reducing ether formation.
  • Temperature control : Room-temperature conditions minimize thermal decomposition.
  • Purification : Column chromatography effectively isolates the target alcohol, as evidenced by hydroxyl IR signals (3590–3644 cm⁻¹) and distinct ¹H-NMR methylene peaks (δ 1.70–3.87) .

Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in spectral data (e.g., NMR or IR shifts) often arise from variations in solvent, concentration, or instrumentation. To address this:

  • Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
  • Cross-validate techniques : Combine IR (hydroxyl stretch at ~3600 cm⁻¹) with ¹H-NMR (broad δOH 2.86–3.87) to confirm structural assignments .
  • Reference databases : Compare data with PubChem or EPA DSSTox entries for 2-bromoethanol (InChI: InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2) to identify anomalies .

Q. Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Gas Chromatography (GC) : Detects volatile impurities (e.g., residual bromoethane) with a limit of detection (LOD) of 0.02 mg/m³ when paired with flame ionization .
  • ¹H-NMR and IR Spectroscopy : Confirm functional groups (e.g., -OH, -CH₂Br) and monitor reaction progress .
  • Mass Spectrometry (MS) : Provides molecular weight confirmation via ESI-MS or GC-MS .

Q. Advanced: What strategies mitigate thermal instability or decomposition during reactions involving this compound?

This compound’s sensitivity to heat and moisture necessitates:

  • Inert atmospheres : Use nitrogen or argon to prevent oxidation .
  • Low-temperature storage : Store at 2–8°C in amber glass to slow degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) in trace amounts to scavenge free radicals .

Q. Basic: How should researchers assess the purity and stability of this compound in long-term studies?

  • Chromatographic assays : Regular GC or HPLC analysis quantifies degradation products (e.g., bromoethane or ethers) .
  • Spectroscopic monitoring : Track IR hydroxyl signal intensity over time to detect dehydration .
  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity to model long-term stability .

Q. Advanced: How can computational methods predict the biological interactions of this compound-derived compounds?

  • Molecular docking : Simulate binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock .
  • QSAR modeling : Correlate structural features (e.g., bromine electronegativity) with bioactivity data from analogues like 1-(4-bromophenyl)ethylamine .
  • Metabolic pathway analysis : Use tools like MetaCore to predict metabolite formation and toxicity risks .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Ventilation : Ensure adequate airflow to prevent inhalation of vapors (TLV-TWA: <1 ppm) .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

  • Steric hindrance : Bulky substituents (e.g., aryl groups) slow SN2 reactions, favoring elimination pathways.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) adjacent to the -CH₂Br moiety enhance electrophilicity, accelerating nucleophilic attack .
  • Solvent polarity : High-polarity solvents stabilize transition states in SN1 mechanisms, as observed in the synthesis of 1-(2-amino-4-bromophenyl)ethanone .

Q. Basic: What are the key considerations for scaling up this compound synthesis from lab to pilot plant?

  • Reactor design : Use corrosion-resistant materials (e.g., glass-lined steel) to handle brominated intermediates .
  • Batch vs. continuous flow : Continuous systems improve heat dissipation and reduce side reactions .
  • Waste management : Implement bromine recovery systems to minimize environmental impact .

Q. Advanced: How can researchers apply contradiction analysis to troubleshoot conflicting data in this compound studies?

  • Principal contradiction framework : Identify dominant factors (e.g., reaction temperature vs. yield) using dialectical analysis .
  • Iterative testing : Vary one parameter at a time (e.g., solvent polarity) while holding others constant to isolate variables .
  • Peer review : Engage collaborators to critique experimental design and data interpretation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoethane (C₂H₅Br)

  • Structural Differences : Lacks a hydroxyl group, making it a simpler alkyl halide.
  • Reactivity : Primarily undergoes nucleophilic substitution (SN2) reactions. Used in bromination of 1,1-diarylethylenes ().
  • Applications: Less versatile than 1-bromoethanol due to the absence of a hydroxyl group. Common in industrial alkylation and as a refrigerant ().
  • Physical Properties: Lower boiling point (38.4°C) compared to this compound (≈150°C), attributed to weaker intermolecular forces.

1-Bromopropanol (C₃H₇BrO)

  • Structural Differences : Contains a three-carbon chain with bromine and hydroxyl groups.
  • Reactivity: Similar to this compound but with increased steric hindrance due to the longer chain. Used in arylpiperazinyl derivative synthesis ().
  • Applications: Intermediate in pharmaceuticals and polymers. Less common in anti-HIV drug synthesis compared to this compound.

1-Bromohexane (C₆H₁₃Br)

  • Structural Differences : Long hydrophobic alkyl chain with a terminal bromine.
  • Reactivity : Predominantly undergoes SN2 reactions but slower due to steric hindrance. Used in S-DABO analogues to enhance lipophilicity ().
  • Applications : Imparts hydrophobicity to molecules, useful in enhancing membrane permeability of drugs.

2-Bromo-1-phenylethanol (C₈H₉BrO)

  • Structural Differences : Aromatic ring increases steric and electronic effects.
  • Reactivity : The phenyl group stabilizes carbocation intermediates, favoring SN1 mechanisms. Used in chiral synthesis ().
  • Applications : Key precursor for enantioselective pharmaceuticals and agrochemicals.

1,6-Dibromohexane (C₆H₁₂Br₂)

  • Structural Differences : Symmetric dihalide with two reactive bromine atoms.
  • Reactivity: Cross-linking agent in polymer chemistry. Compared to this compound, it enables covalent network formation ().
  • Applications : Used in poly(RTIL) membranes for CO₂ capture and catalysis.

Research Findings and Trends

  • Anti-HIV Activity: this compound-derived S-DABO analogues exhibit nanomolar inhibition of HIV-1 reverse transcriptase, outperforming analogues with longer alkyl chains (e.g., 1-bromohexane) due to optimal steric fit .
  • Polymer Chemistry: this compound’s hydroxyl group enables hydrogen bonding in cross-linked poly(RTIL) membranes, enhancing catalytic activity in CO₂ reactions compared to non-hydroxylated agents like 1,6-dibromohexane .
  • Anticancer Potential: Mitochondrial-targeted Hsp90 inhibitors synthesized using this compound show higher selectivity than bromoethane-derived compounds, attributed to improved solubility and targeting .

Properties

CAS No.

162854-32-2

Molecular Formula

C2H5BrO

Molecular Weight

124.96 g/mol

IUPAC Name

1-bromoethanol

InChI

InChI=1S/C2H5BrO/c1-2(3)4/h2,4H,1H3

InChI Key

ZLGXEEAGBLFFTB-UHFFFAOYSA-N

Canonical SMILES

CC(O)Br

Origin of Product

United States

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